molecular formula C20H25NO5S B12205568 2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid

2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B12205568
M. Wt: 391.5 g/mol
InChI Key: JNJOQMHBHJXMKC-UHFFFAOYSA-N
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Description

2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the sulfonation of a benzoic acid derivative followed by the introduction of butoxy and propan-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the butoxy or propan-2-yl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids or other reduced forms.

Scientific Research Applications

2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Butoxybenzenesulfonamido]benzoic acid
  • 2-[2-Butoxy-5-methylbenzenesulfonamido]benzoic acid
  • 2-[2-Butoxy-5-ethylbenzenesulfonamido]benzoic acid

Uniqueness

2-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the presence of both butoxy and propan-2-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(2-butoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H25NO5S/c1-4-5-12-26-18-11-10-15(14(2)3)13-19(18)27(24,25)21-17-9-7-6-8-16(17)20(22)23/h6-11,13-14,21H,4-5,12H2,1-3H3,(H,22,23)

InChI Key

JNJOQMHBHJXMKC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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